molecular formula C18H20ClNOS B4072303 2-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide

2-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide

Cat. No. B4072303
M. Wt: 333.9 g/mol
InChI Key: ZDBXROCRHWPQEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide is a chemical compound that belongs to the class of amides. It is commonly known as Etodolac, which is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation. The chemical structure of Etodolac is similar to other NSAIDs such as ibuprofen and naproxen, but it has a distinct mechanism of action.

Mechanism of Action

Etodolac works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By reducing the production of prostaglandins, Etodolac reduces inflammation and pain. Unlike other 2-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamides, Etodolac has a selective COX-2 inhibitory activity, which means that it targets only the COX-2 enzyme without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects
Etodolac has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models. It has also been shown to reduce fever and swelling. Etodolac has been shown to have a low risk of gastrointestinal side effects compared to other 2-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamides, which makes it a preferred choice for patients who are at risk of developing stomach ulcers.

Advantages and Limitations for Lab Experiments

Etodolac has several advantages for lab experiments. It has a well-established synthesis method, and its mechanism of action is well understood. It has a selective COX-2 inhibitory activity, which makes it a useful tool for studying the role of COX-2 in inflammation and pain. However, Etodolac has some limitations for lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its therapeutic effect. It also has a narrow therapeutic window, which means that the dose needs to be carefully controlled to avoid toxicity.

Future Directions

There are several future directions for research on Etodolac. One area of interest is the development of new formulations that can improve its pharmacokinetic properties. Another area of interest is the development of new drugs that can target other pathways involved in inflammation and pain. Finally, there is a need for more studies to investigate the long-term safety and efficacy of Etodolac in different patient populations.

Scientific Research Applications

Etodolac has been widely used in scientific research for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. Etodolac has been used in various animal models to study the mechanisms of pain and inflammation and to test the efficacy of new drugs.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(2-ethyl-6-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNOS/c1-4-14-7-5-6-12(2)17(14)20-18(21)13(3)22-16-10-8-15(19)9-11-16/h5-11,13H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBXROCRHWPQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C(C)SC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
2-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
2-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
2-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide
Reactant of Route 6
Reactant of Route 6
2-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.